molecular formula C19H15N3O4S2 B11644985 N-[(2Z,5Z)-4-hydroxy-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methylbenzenesulfonamide

N-[(2Z,5Z)-4-hydroxy-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B11644985
M. Wt: 413.5 g/mol
InChI Key: RTLXTNIBEQBGCZ-UHFFFAOYSA-N
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Description

4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an indole, thiazolidine, and sulfonamide moiety

Preparation Methods

The synthesis of 4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves several steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Thiazolidine Moiety: Thiazolidine can be synthesized by the reaction of cysteine with aldehydes or ketones.

    Coupling of Indole and Thiazolidine: The indole and thiazolidine moieties are coupled through a condensation reaction.

    Introduction of the Sulfonamide Group:

Chemical Reactions Analysis

4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions:

Scientific Research Applications

4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can be compared with other similar compounds:

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H15N3O4S2/c1-10-3-6-12(7-4-10)28(25,26)22-19-21-18(24)16(27-19)15-13-9-11(2)5-8-14(13)20-17(15)23/h3-9,24H,1-2H3,(H,21,22)

InChI Key

RTLXTNIBEQBGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)C)O

Origin of Product

United States

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